Butyl N-benzoyl-N'-chlorocarbamimidate
Description
Butyl N-benzoyl-N'-chlorocarbamimidate is a carbamimidate derivative characterized by a benzoyl group attached to the nitrogen atom and a chlorine substituent on the adjacent nitrogen. This compound belongs to a broader class of carbamimidates and semicarbazides, which are structurally related to urea derivatives but feature modified linkages (e.g., imidate or semicarbazide) that enhance stability and bioactivity. The butyl ester moiety in its structure likely contributes to improved lipophilicity, influencing its solubility and reactivity in organic synthesis or biological systems .
Properties
CAS No. |
62432-61-5 |
|---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
butyl N-benzoyl-N'-chlorocarbamimidate |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-3-9-17-12(15-13)14-11(16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,15,16) |
InChI Key |
KNIGQJDIPBAIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=NCl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of butylamine with benzoyl chloride and phosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
Reaction of Butylamine with Benzoyl Chloride: This step forms N-benzoylbutylamine.
Reaction with Phosgene: The N-benzoylbutylamine is then reacted with phosgene to form Butyl N-benzoyl-N’-chlorocarbamimidate.
Industrial Production Methods
Industrial production of Butyl N-benzoyl-N’-chlorocarbamimidate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Amines or other reduced forms.
Substitution: Substituted carbamimidates with various functional groups.
Scientific Research Applications
Butyl N-benzoyl-N’-chlorocarbamimidate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl N-benzoyl-N’-chlorocarbamimidate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to release the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Butyl N-benzoyl-N'-chlorocarbamimidate shares structural similarities with several classes of compounds, including N-benzoyl semicarbazides and chlorinated carbamimidates . Below is a comparative analysis based on synthesis, reactivity, and biological activity:
Key Differentiators
- Stability and Reactivity : The semicarbazide linkage in analogs like N-benzoyl-N'-[5-(2'-phenyl)-2-furoyl] semicarbazides confers greater hydrolytic stability compared to urea-based compounds, which degrade more readily under physiological conditions . This compound’s imidate group may similarly enhance stability, though its chlorine substituent could increase electrophilicity and reactivity in nucleophilic environments.
- Bioactivity: Chlorine substituents in para positions (as seen in semicarbazide analogs) correlate with enhanced fungicidal activity (e.g., EC₅₀ = 10 μM for 4-Cl derivatives) .
- Synthetic Accessibility : Unlike semicarbazides, which require hydrazine intermediates, carbamimidates like this compound are synthesized via isocyanate-based routes, offering scalability for industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Butyl N-benzoyl-N'-chlorocarbamimidate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiourea derivative synthesis (e.g., N'-(4-chlorobenzoyl)-N,N-di-n-butylthiourea) involves reacting benzoyl chlorides with alkylamines under anhydrous conditions . Optimization includes controlling temperature (e.g., 0–5°C to minimize side reactions), using catalysts like triethylamine, and inert atmospheres (N₂/Ar). Purity is confirmed via TLC and recrystallization from ethanol .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm benzoyl (δ 7.4–8.0 ppm) and butyl (δ 0.9–1.6 ppm) groups.
- IR : Detect C=O stretching (~1650 cm⁻¹) and N-Cl vibrations (~600 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C=O···Cl interactions) .
- Elemental analysis : Verify C, H, N, Cl content against theoretical values (e.g., C: 50.1%, H: 5.2%, Cl: 21.3%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA/NIOSH guidelines:
- Use fume hoods (S22: avoid dust inhalation) and PPE (gloves, goggles; S24/25: prevent skin/eye contact).
- Store in airtight containers at 2–8°C to prevent hydrolysis.
- Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density:
- Analyze LUMO regions to identify electrophilic sites (e.g., chlorinated N'-position).
- Simulate reaction pathways (e.g., substitution at Cl vs. benzoyl group) using Gaussian or ORCA .
- Validate with experimental kinetics (e.g., pseudo-first-order rate constants in DMSO/water) .
Q. What strategies resolve contradictions in thermal decomposition data for carbamimidate derivatives?
- Methodological Answer : Discrepancies may arise from polymorphic forms or moisture content. Address via:
- TGA/DSC : Compare decomposition onset temperatures under N₂ vs. air (e.g., ∆T > 20°C indicates oxidative pathways).
- PXRD : Identify crystalline vs. amorphous phases affecting stability .
- Karl Fischer titration : Quantify residual water (<0.1% w/w recommended) .
Q. How does the coordination chemistry of this compound influence its application in metal complex synthesis?
- Methodological Answer : The compound acts as a bidentate ligand via benzoyl O and N'-Cl. Example workflow:
- React with Ni(II) or Cu(II) salts in ethanol (1:2 molar ratio) at 60°C for 4 hours.
- Characterize complexes via UV-Vis (d-d transitions at 400–500 nm) and magnetic susceptibility (e.g., µeff = 2.8 BM for octahedral Ni(II)) .
- Compare stability constants (log β) with EDTA complexes using potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
